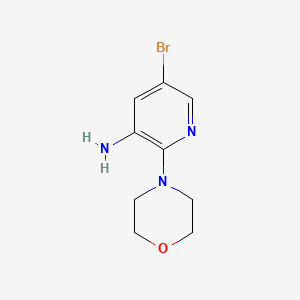

5-Bromo-2-morpholinopyridin-3-amine

Description

BenchChem offers high-quality 5-Bromo-2-morpholinopyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-morpholinopyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-morpholin-4-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWIGXGIQUXHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501275495 | |

| Record name | 5-Bromo-2-(4-morpholinyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186310-68-8 | |

| Record name | 5-Bromo-2-(4-morpholinyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(4-morpholinyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-morpholinopyridin-3-amine

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of a strategic synthetic approach to 5-Bromo-2-morpholinopyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines a plausible and robust multi-step synthesis, starting from commercially available precursors. It delves into the mechanistic underpinnings of each reaction step, offering detailed experimental protocols and expert insights into critical process parameters. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical sciences.

Introduction and Strategic Overview

5-Bromo-2-morpholinopyridin-3-amine is a substituted aminopyridine derivative. The aminopyridine scaffold is a crucial pharmacophore found in a wide array of biologically active molecules and approved drugs, known for its interactions with various enzymes and receptors.[1][2] The presence of a morpholine moiety, a bromine atom, and an amino group on the pyridine ring offers multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.

The synthesis of substituted pyridines can be challenging due to issues of regioselectivity.[3] Common strategies for the synthesis of 2-aminopyridines include nucleophilic substitution of a 2-halopyridine or transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[4]

This guide details a proposed two-step synthetic route to 5-Bromo-2-morpholinopyridin-3-amine, commencing with the reduction of a nitro-precursor, which in turn is synthesized via nucleophilic aromatic substitution. This strategy is designed to be efficient and scalable, with a focus on achieving high purity and yield.

Overall Synthetic Scheme:

Caption: Proposed two-step synthesis of 5-Bromo-2-morpholinopyridin-3-amine.

Step 1: Synthesis of 5-Bromo-2-morpholino-3-nitropyridine

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent nitro group. Morpholine, a secondary amine, acts as the nucleophile.

Experimental Protocol:

-

To a solution of 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with water and then a cold, non-polar solvent like hexane to remove impurities.

-

Dry the product under vacuum to yield 5-bromo-2-morpholino-3-nitropyridine.

Expertise & Experience Insights:

-

Choice of Solvent: DMSO is an excellent solvent for this type of reaction as it is polar aprotic and can dissolve the reactants while facilitating the SNAr reaction.

-

Role of the Base: Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

-

Temperature Control: The reaction temperature is a critical parameter. Higher temperatures can lead to side reactions and decomposition of the product.

-

Work-up Procedure: Pouring the reaction mixture into water is an effective way to precipitate the organic product, as it is sparingly soluble in aqueous media.

Reaction Workflow Diagram:

Caption: Experimental workflow for the synthesis of 5-Bromo-2-morpholino-3-nitropyridine.

Step 2: Synthesis of 5-Bromo-2-morpholinopyridin-3-amine

The second and final step is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of a metal catalyst in the presence of a proton source. Iron powder in the presence of ammonium chloride is a mild and efficient system for this reduction.[5]

Experimental Protocol:

-

Suspend 5-bromo-2-morpholino-3-nitropyridine (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (NH₄Cl) (5.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 5-Bromo-2-morpholinopyridin-3-amine.

Expertise & Experience Insights:

-

Reducing System: The Fe/NH₄Cl system is preferred over more reactive reducing agents like LiAlH₄ or catalytic hydrogenation in some cases due to its selectivity and milder reaction conditions.

-

Reaction Monitoring: The progress of the reduction can often be visually monitored by a color change, as the starting nitro compound is typically yellow, and the resulting amine is often colorless or a pale solid.

-

Purification: Column chromatography is generally necessary to obtain the final product with high purity, removing any unreacted starting material or side products.

Reaction Workflow Diagram:

Caption: Experimental workflow for the synthesis of 5-Bromo-2-morpholinopyridin-3-amine.

Data Summary

The following table summarizes the key parameters for the proposed synthesis:

| Step | Reactants | Reagents & Solvents | Conditions | Expected Yield | Purity |

| 1 | 5-Bromo-2-chloro-3-nitropyridine, Morpholine | K₂CO₃, DMSO | 80-100 °C, 4-6 h | 85-95% | >95% |

| 2 | 5-Bromo-2-morpholino-3-nitropyridine | Fe, NH₄Cl, Ethanol/Water | Reflux, 2-4 h | 70-85% | >98% |

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to 5-Bromo-2-morpholinopyridin-3-amine. The methodology relies on well-established chemical transformations and employs readily available and cost-effective reagents. The detailed protocols and expert insights provided in this guide are intended to facilitate the successful execution of this synthesis in a laboratory setting. Further optimization of reaction conditions may be possible to enhance yields and reduce reaction times.

References

- A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). National Institutes of Health.

- (A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents... (n.d.). ResearchGate.

- 3-Amino-2-bromo-5-methylpyridine synthesis. (n.d.). ChemicalBook.

- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (n.d.). Europe PMC.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI.

- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). HETEROCYCLES, 83(4).

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020). Google Patents.

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 5-Bromo-2-(4-morpholinyl)-3-pyridinamine (CAS 1186310-68-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(4-morpholinyl)-3-pyridinamine, identified by CAS number 1186310-68-8, is a substituted pyridine derivative. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a detailed overview of its chemical and physical properties. Due to the limited publicly available information on the biological activity and specific applications of this compound, this guide will focus on its fundamental characteristics, handling, and storage, while also outlining a general workflow for its potential investigation as a research chemical.

Chemical and Physical Properties

The fundamental properties of 5-Bromo-2-(4-morpholinyl)-3-pyridinamine are summarized in the table below. These properties are crucial for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 1186310-68-8 | [1][2][3] |

| IUPAC Name | 5-Bromo-2-(morpholin-4-yl)pyridin-3-amine | [3] |

| Other Names | 5-Bromo-2-(4-morpholinyl)-3-pyridinamine, 5-Bromo-2-morpholinopyridin-3-amine | [1][2][3] |

| Molecular Formula | C₉H₁₂BrN₃O | [1][2][3][4] |

| Molecular Weight | 258.12 g/mol | [1][2][4] |

| Predicted Boiling Point | 427.6 ± 45.0 °C at 760 Torr | [1][3] |

| Predicted Density | 1.569 ± 0.06 g/cm³ | [1][3] |

| XLogP3 | 1.909 | [3] |

| PSA (Polar Surface Area) | 51.38 Ų | [3] |

Structural Diagram:

Caption: Chemical structure of 5-Bromo-2-(4-morpholinyl)-3-pyridinamine.

Safety, Handling, and Storage

Due to the limited toxicological data available, 5-Bromo-2-(4-morpholinyl)-3-pyridinamine should be handled with care, assuming it may have unknown hazards.[1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Storage:

Potential Research Applications: A General Workflow

Given that 5-Bromo-2-(4-morpholinyl)-3-pyridinamine is a commercially available building block, it holds potential for various research applications, particularly in medicinal chemistry and materials science. Below is a generalized workflow for investigating its potential.

Workflow for Investigating a Novel Chemical Entity:

Caption: A general workflow for the investigation of a novel chemical compound.

Step-by-Step Methodologies:

-

Compound Acquisition and Purity Assessment:

-

Protocol: Procure 5-Bromo-2-(4-morpholinyl)-3-pyridinamine from a reputable chemical supplier. Upon receipt, verify its identity and purity using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

Causality: Ensuring high purity is critical to attribute any observed biological activity or material property directly to the compound of interest, avoiding confounding results from impurities.

-

-

In Silico Screening and Target Identification:

-

Protocol: Utilize computational tools to predict potential biological targets. This involves docking studies against known protein structures and pharmacophore modeling based on its structural features (a substituted pyridine ring).

-

Causality: This step helps to prioritize experimental assays by generating hypotheses about the compound's mechanism of action, saving time and resources.

-

-

In Vitro Biological Assays:

-

Protocol: Based on the in silico predictions, perform a panel of in vitro assays. For example, if kinase inhibition is predicted, conduct a kinase inhibitor screening assay. If antimicrobial properties are suggested, perform minimum inhibitory concentration (MIC) assays against a panel of bacteria and fungi.

-

Causality: These experiments provide the first empirical evidence of biological activity and help to validate or refute the computational hypotheses.

-

Synthesis and Characterization

While specific synthesis routes for 5-Bromo-2-(4-morpholinyl)-3-pyridinamine are not detailed in the available literature, a plausible synthetic approach would involve the functionalization of a pyridine core. A general retrosynthetic analysis is presented below.

Retrosynthetic Analysis:

Caption: A plausible retrosynthetic pathway for the synthesis of the target compound.

Conclusion

5-Bromo-2-(4-morpholinyl)-3-pyridinamine is a chemical compound with well-defined physical and chemical properties but limited documented biological or material science applications. This guide provides a foundational understanding of the molecule and outlines a strategic framework for its future investigation. As a readily available building block, it represents an opportunity for the discovery of novel therapeutic agents or functional materials. Researchers are encouraged to employ the outlined workflows to explore the potential of this and other under-investigated chemical entities.

References

A comprehensive list of references is not possible due to the limited literature on this specific compound. The information presented is aggregated from chemical supplier databases.

Sources

- 1. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 2. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 3. 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Exploration of Antioxidative, Antidiarrheal, and Antihyperglycemic Properties of Artocarpus chama Leaves Along With In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-2-morpholinopyridin-3-amine molecular structure

An In-Depth Technical Guide to 5-Bromo-2-morpholinopyridin-3-amine: A Privileged Scaffold for Drug Discovery

Executive Summary

5-Bromo-2-morpholinopyridin-3-amine is a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. Its unique molecular architecture, featuring a pyridine core functionalized with a bromine atom, a morpholine ring, and an amino group, presents a trifecta of reactive sites for synthetic elaboration. This guide provides a comprehensive technical overview of its molecular structure, a plausible and efficient synthesis strategy with detailed protocols, and an exploration of its role as a privileged scaffold in modern drug discovery, particularly in the development of kinase inhibitors. As a Senior Application Scientist, this document is structured to provide not just data, but actionable insights into the causality behind experimental design and the strategic utility of this versatile chemical building block.

Molecular Overview and Physicochemical Properties

The 2-Aminopyridine Scaffold: A Foundation for Bioactivity

The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, renowned for its ability to act as a bioisostere for other aromatic and heterocyclic systems and for its capacity to form critical hydrogen bond interactions with biological targets. The strategic placement of substituents on this core allows for the fine-tuning of electronic properties, solubility, and metabolic stability, making it a highly sought-after scaffold in the design of novel therapeutics.

Core Structure of 5-Bromo-2-morpholinopyridin-3-amine

The subject of this guide, 5-Bromo-2-morpholinopyridin-3-amine, combines the foundational 2-aminopyridine core with three distinct functional groups that dictate its chemical behavior and potential applications.

-

Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and imparts a degree of basicity to the molecule.

-

Amino Group (-NH2) at C3: This primary amine is a key hydrogen bond donor and a nucleophilic site for further chemical modification.

-

Morpholino Group at C2: The morpholine substituent enhances aqueous solubility and can influence the conformational presentation of the molecule. Its oxygen atom can also participate in hydrogen bonding.

-

Bromo Group (-Br) at C5: This halogen atom is a critical synthetic handle, enabling a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the introduction of diverse chemical functionalities.

Physicochemical Data Summary

While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably inferred from its structure and data on analogous compounds.

| Property | Value / Description | Source |

| CAS Number | 1186310-68-8 | [1] |

| Molecular Formula | C₉H₁₂BrN₃O | [1] |

| Molecular Weight | 258.12 g/mol | [1] |

| Appearance | Expected to be an off-white to pale yellow solid. | Inferred from analogs |

| Solubility | Soluble in organic solvents like DMSO and DMF; slightly soluble in alcohols. | Inferred from analogs |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen). | [2] |

Synthesis and Mechanistic Rationale

Strategic Approach to Synthesis

The synthesis of substituted pyridines often involves nucleophilic aromatic substitution (SₙAr) on a halo-pyridine precursor. For 5-Bromo-2-morpholinopyridin-3-amine, a logical and efficient approach starts with a commercially available, appropriately substituted pyridine and proceeds with sequential, regioselective amination reactions. Microwave-assisted synthesis is often preferred for these reactions as it can significantly reduce reaction times and improve yields compared to conventional heating methods.[3]

Proposed Synthetic Workflow

A robust synthetic route involves a two-step process starting from 3,5-dibromo-2-chloropyridine. The rationale is to first introduce the morpholine group via SₙAr, followed by the introduction of the C3-amino group. The greater electrophilicity of the C2 position, activated by the ring nitrogen, typically favors initial substitution at this site.

Detailed Experimental Protocol

This protocol is a representative methodology based on established literature procedures for similar transformations.[3] It is designed to be self-validating through in-process controls and final characterization.

Step 1: Synthesis of 4-(5-Bromo-3-nitropyridin-2-yl)morpholine

-

Reactor Setup: To a 50 mL microwave reactor vessel equipped with a magnetic stir bar, add 3,5-dibromo-2-nitropyridine (1.0 eq), morpholine (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

-

Solvent Addition: Add N,N-Dimethylformamide (DMF) as the solvent to achieve a substrate concentration of 0.2 M.

-

Reaction Execution: Seal the vessel and place it in a microwave synthesizer. Heat the reaction mixture to 120°C for 30 minutes.

-

Causality: Microwave irradiation provides rapid and uniform heating, accelerating the SₙAr reaction. K₂CO₃ acts as a base to neutralize the HBr formed during the reaction, driving it to completion.

-

-

Work-up and Isolation: After cooling, pour the reaction mixture into water (10x volume of DMF) and stir. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Self-Validation: Monitor reaction completion by TLC or LC-MS. The appearance of a new, less polar spot and disappearance of the starting material indicates a successful reaction.

-

Step 2: Reduction to 5-Bromo-2-morpholinopyridin-3-amine

-

Reactor Setup: In a round-bottom flask, dissolve the nitro-intermediate from Step 1 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Catalyst and Reducing Agent: Add ammonium chloride (NH₄Cl) (4.0 eq) followed by iron powder (Fe) (5.0 eq).

-

Reaction Execution: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring for 2-4 hours.

-

Causality: This is a classic Béchamp reduction. Iron powder in the presence of a mild acid (generated from NH₄Cl) is an effective and inexpensive system for the reduction of aromatic nitro groups to primary amines.[4]

-

-

Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts, washing the pad with ethanol. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

Final Purification: Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-Bromo-2-morpholinopyridin-3-amine.

-

Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should exceed 98% by HPLC for use in drug discovery applications.

-

Role in Medicinal Chemistry and Drug Development

Leveraging the Functional Groups for Discovery

The true value of 5-Bromo-2-morpholinopyridin-3-amine lies in its capacity as a versatile scaffold. Each functional group provides a vector for diversification, allowing chemists to systematically explore structure-activity relationships (SAR).

-

The C5-Bromo Position: This is the primary site for introducing complexity. It readily participates in Suzuki-Miyaura couplings to add aryl or heteroaryl groups, Sonogashira couplings for alkynes, and Buchwald-Hartwig aminations to introduce new amine functionalities. This allows for the exploration of hydrophobic pockets and the introduction of groups that can modulate pharmacokinetic properties.

-

The C3-Amino Position: This amine can be acylated to form amides, sulfonated to form sulfonamides, or used in reductive amination to build more complex side chains. These modifications are crucial for targeting specific interactions within a protein's active site.

Application as a Kinase Inhibitor Scaffold

Many successful kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The 2-aminopyridine motif is exceptionally well-suited for this role. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic C3-amino group can act as a hydrogen bond donor. This bidentate interaction provides a strong and specific anchor for the inhibitor. 5-Bromo-2-morpholinopyridin-3-amine is an ideal starting point for designing such inhibitors.[5][6]

Safety, Handling, and Storage

Hazard Identification

While a specific Safety Data Sheet (SDS) for 5-Bromo-2-morpholinopyridin-3-amine should always be consulted, hazards can be inferred from related brominated aminopyridine compounds.[7][8][9]

-

Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[2][8]

-

Irritation: Causes skin irritation and serious eye irritation.[10]

-

Respiratory: May cause respiratory irritation.[9]

Recommended Handling Procedures

Standard laboratory precautions for handling potent chemical compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and tightly sealed safety goggles or a face shield.[7]

-

Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[2][11]

-

Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][9]

Storage and Stability

-

Container: Keep the container tightly closed and properly labeled.[2]

-

Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] For long-term stability, storage under an inert gas (e.g., argon) is recommended.[2]

Conclusion

5-Bromo-2-morpholinopyridin-3-amine is more than just a chemical compound; it is a strategically designed platform for innovation in drug discovery. Its molecular structure offers a robust and versatile scaffold, particularly for the development of targeted therapies like kinase inhibitors. The synthetic accessibility, combined with the multiple vectors for chemical diversification, ensures its continued relevance for researchers and scientists. By understanding its core structure, synthetic rationale, and potential applications, drug development professionals can effectively harness the power of this privileged scaffold to create the next generation of therapeutics.

References

-

CP Lab Safety. 5-Bromo-2-morpholinopyridin-3-amine, 98% Purity, C9H12BrN3O, 1 gram.

-

Telvekar, V. N. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Organic Communications, 4(1), 22-29.

-

TCI Chemicals. (2025). Safety Data Sheet: 5-Bromo-2-cyano-3-nitropyridine.

-

ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 5-AMINO-3-BROMO-2-METHYLPYRIDINE.

-

Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-4-fluorobenzonitrile.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine.

-

Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-bromopyrimidine.

-

LookChem. 5-Bromo-2-fluoropyridin-3-amine: Technical Profile & Applications.

-

PubChem. 5-Bromo-2-methylpyridin-3-amine.

-

PubMed. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Journal of Heterocyclic Chemistry, 37(5), 1125-1130.

-

Jubilant Ingrevia. (2021). Safety Data Sheet: 5-bromo-2-nitropyridine.

-

ChemicalBook. 3-Amino-2-bromo-5-methylpyridine synthesis.

-

Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. (2020). Molecules, 25(21), 5039.

-

Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(10), 2785-2789.

-

Tyrosine kinase inhibitors. 7. 7-Amino-4-(phenylamino)- and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1995). Journal of Medicinal Chemistry, 38(19), 3780-3788.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Tyrosine kinase inhibitors. 7. 7-Amino-4-(phenylamino)- and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. jubilantingrevia.com [jubilantingrevia.com]

Introduction: The Critical Role of Solubility in Drug Discovery

An In-depth Technical Guide to the Aqueous Solubility of 5-Bromo-2-morpholinopyridin-3-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the aqueous solubility of the novel compound, 5-Bromo-2-morpholinopyridin-3-amine. Given the absence of extensive published data for this specific molecule, this document emphasizes a predictive approach grounded in fundamental physicochemical principles, coupled with detailed, field-proven experimental protocols for accurate solubility characterization.

The success of a drug candidate is intrinsically linked to its biopharmaceutical properties, with aqueous solubility being a primary determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Poorly soluble compounds often face significant challenges, including low bioavailability and difficulty in formulation, leading to a high attrition rate in the development pipeline.[1][2]

5-Bromo-2-morpholinopyridin-3-amine is a substituted aminopyridine, a class of compounds frequently explored in medicinal chemistry. Its structure, incorporating a halogen, an amino group, and a morpholine moiety, presents a unique combination of features that influence its physicochemical behavior. This guide serves as a proactive tool for researchers, outlining the necessary steps to thoroughly characterize its solubility profile early in the discovery process.[2][3]

Predictive Physicochemical Analysis

Before embarking on experimental work, a robust theoretical assessment can provide critical insights into the expected behavior of 5-Bromo-2-morpholinopyridin-3-amine. This involves analyzing its structure and predicting key parameters like pKa and logP, which govern solubility.

Structural Deconstruction and Its Implications

The molecule can be dissected into three key functional regions:

-

Aminopyridine Core: The pyridine ring is a weak base. The presence of an amino group (-NH2) at the 3-position and a morpholino group at the 2-position significantly increases the basicity of the molecule. The pyridine ring nitrogen and the exocyclic amino nitrogen are both potential sites for protonation. For comparison, 2-aminopyridine has a pKa of 6.86, while 4-aminopyridine has a pKa of 9.17.[4][5]

-

Bromo Substituent: The bromine atom at the 5-position is an electron-withdrawing group, which will slightly decrease the basicity of the pyridine ring. Halogenation also increases the molecular weight and can increase lipophilicity, generally leading to lower intrinsic aqueous solubility.[6]

-

Morpholino Group: The morpholine ring contains an ether oxygen and a tertiary amine. While the ether linkage can act as a hydrogen bond acceptor, the overall morpholino group is relatively bulky and can impact crystal lattice energy. Its primary contribution is providing an additional basic center.

Predicted Physicochemical Properties

Due to the presence of multiple basic nitrogen atoms (pyridine ring, exocyclic amine, morpholine amine), 5-Bromo-2-morpholinopyridin-3-amine is expected to be a basic compound with at least two relevant pKa values. Its solubility will, therefore, be highly dependent on pH.

Various computational tools can provide reliable estimates for key physicochemical properties.[7][8][9][10] These predictions are invaluable for designing effective experimental protocols.

Table 1: Predicted Physicochemical Properties of 5-Bromo-2-morpholinopyridin-3-amine

| Property | Predicted Value | Implication for Solubility |

| Molecular Weight | 271.13 g/mol | Within the typical range for small molecule drugs. |

| logP | ~1.5 - 2.5 | Indicates moderate lipophilicity. A balanced logP is often desirable for membrane permeability and solubility.[11] |

| pKa (most basic) | ~7.5 - 8.5 | Suggests the compound will be significantly ionized and thus more soluble in the acidic environment of the stomach (pH 1-3). |

| pKa (second basic) | ~3.0 - 4.0 | A second protonation event may occur at lower pH values. |

| Intrinsic Solubility (logS) | ~ -3.5 to -4.5 | Predicts low intrinsic solubility for the neutral form of the compound (in the range of 10-30 µg/mL). |

Note: These values are estimations derived from computational models and data from analogous structures. Experimental verification is essential.

Theoretical Principles of Aqueous Solubility

A compound's solubility is dictated by the equilibrium between the energy required to break its crystal lattice and the energy released upon its solvation by water molecules.[8] For ionizable compounds like 5-Bromo-2-morpholinopyridin-3-amine, this equilibrium is critically influenced by pH.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements commonly used in drug discovery:

-

Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved solute is in equilibrium with the solid state of the compound.[1] It is determined after a prolonged incubation period (typically 24-72 hours) and is the gold standard for characterizing a compound's intrinsic solubility.[12]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[1] Precipitation is detected over a short time frame (e.g., 1-2 hours). While less precise than thermodynamic solubility, it is a high-throughput method ideal for screening large numbers of compounds in early discovery.[2]

The Henderson-Hasselbalch Equation and pH-Dependent Solubility

For a basic compound (B), the ionization in an acidic aqueous solution is described by the equilibrium:

B + H₂O ⇌ BH⁺ + OH⁻

The relationship between pH, pKa, and the ratio of the ionized (protonated, BH⁺) to non-ionized (neutral, B) forms of the compound is given by the Henderson-Hasselbalch equation:

pH = pKa + log ( [B] / [BH⁺] )

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the more soluble ionized form. This relationship explains why basic compounds are generally more soluble at pH values below their pKa.

Caption: Fig. 1: Relationship between pH, pKa, and solubility.

Experimental Protocols for Solubility Determination

The following sections provide standardized, step-by-step protocols for determining both thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This method is the definitive approach for measuring equilibrium solubility and is crucial for lead optimization and pre-formulation activities.[12]

Objective: To determine the equilibrium solubility of 5-Bromo-2-morpholinopyridin-3-amine in aqueous buffers of different pH values.

Materials:

-

5-Bromo-2-morpholinopyridin-3-amine (solid powder)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

0.1 M HCl (pH 1.2) or Simulated Gastric Fluid

-

Acetate Buffer (pH 4.5)

-

HPLC-grade water, Acetonitrile (ACN), and Methanol (MeOH)

-

Formic Acid or Trifluoroacetic Acid (TFA)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with UV detector

Methodology:

-

Preparation of Buffers: Prepare aqueous buffers at a minimum of three pH levels relevant to the physiological range: pH 1.2, 4.5, and 6.8.[12]

-

Compound Addition: Add an excess amount of solid 5-Bromo-2-morpholinopyridin-3-amine to a glass vial (e.g., 1-2 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL) to the vial. Prepare each pH condition in triplicate.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[12] For new compounds, it is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.[12]

-

Phase Separation: After incubation, visually inspect the vials to confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant. Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Sample Dilution: Dilute the filtered supernatant with an appropriate solvent (e.g., 50:50 ACN:Water) to bring the concentration within the linear range of the analytical method.

-

Quantification (HPLC-UV): Analyze the diluted samples using a validated HPLC-UV method. Calculate the concentration of the dissolved compound by comparing its peak area to a standard curve prepared from a stock solution of known concentration.

-

Data Reporting: Report the solubility in both µg/mL and µM. The final pH of the saturated solution should also be measured and reported.

Protocol 2: Kinetic Solubility (High-Throughput Method)

This method is designed for rapid assessment in early drug discovery when compound availability is limited.[1]

Objective: To rapidly estimate the solubility of 5-Bromo-2-morpholinopyridin-3-amine upon dilution from a DMSO stock into an aqueous buffer.

Materials:

-

5-Bromo-2-morpholinopyridin-3-amine

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microplates (UV-transparent for direct UV method)

-

96-well filter plates (for separation)

-

Plate reader (Nephelometer or UV-Vis Spectrophotometer)

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: Dispense a small volume of the DMSO stock solution (e.g., 2 µL) into the wells of a 96-well plate.

-

Buffer Addition: Add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (e.g., 1%).

-

Incubation: Seal the plate and shake at room temperature for a defined period, typically 1 to 2 hours.

-

Detection/Quantification:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound. The solubility is determined as the concentration at which significant light scattering begins.

-

Direct UV Method: Separate the undissolved precipitate by filtering the solutions through a 96-well filter plate. Measure the UV absorbance of the filtrate in a UV-transparent plate. Calculate the concentration using a standard curve prepared in the same buffer/DMSO mixture.[3]

-

Caption: Fig. 2: Experimental workflow for solubility determination.

Data Interpretation and Reporting

The primary output of these experiments is a quantitative measure of solubility under different conditions.

pH-Solubility Profile

By plotting the measured solubility (on a logarithmic scale) against the final pH of the solution, a pH-solubility profile can be constructed. For 5-Bromo-2-morpholinopyridin-3-amine, a basic compound, the profile is expected to show high solubility at low pH, which decreases as the pH increases, eventually plateauing at its intrinsic solubility (S₀) at pH values approximately 2 units above its highest pKa.

Recommended Data Reporting Format

For clarity and comparability, solubility data should be reported in a structured format.

Table 2: Example Solubility Data Report for 5-Bromo-2-morpholinopyridin-3-amine

| Solubility Type | Buffer (Nominal pH) | Final Measured pH | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic | 0.1 M HCl (1.2) | 1.25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Acetate (4.5) | 4.52 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | PBS (7.4) | 7.38 | [Experimental Value] | [Calculated Value] |

| Kinetic | PBS (7.4) | 7.40 | [Experimental Value] | [Calculated Value] |

Conclusion

Characterizing the aqueous solubility of a novel compound like 5-Bromo-2-morpholinopyridin-3-amine is a fundamental step in assessing its potential as a drug candidate. This guide provides a dual strategy for this task. First, a predictive analysis based on the molecule's structure allows for an informed estimation of its physicochemical properties and pH-dependent behavior. Second, detailed, robust protocols for both thermodynamic and kinetic solubility determination provide the means for empirical verification. By integrating predictive science with rigorous experimental methodology, researchers can efficiently and accurately generate the critical solubility data needed to make informed decisions, de-risk projects, and ultimately accelerate the drug discovery and development process.

References

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

- Skyner, R. E., McDonagh, J. L., & Groom, C. R. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Bergström, C. A. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Journal of Pharmaceutical Sciences.

-

Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]

- Jónsdóttir, S. Ó., Jørgensen, F. S., & Brunak, S. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.

- Faller, B., & Ertl, P. (2007). Computational approaches to determine drug solubility. Advanced Drug Delivery Reviews.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Retrieved from [Link]

- Gedeck, P., & Kramer, C. (2019). Novel Methods for the Prediction of logP, pKa, and logD. Methods in Molecular Biology.

-

ChemAxon. (n.d.). Theory of aqueous solubility prediction. Retrieved from [Link]

- Al-Hourani, B. J., & Martin, I. (2010). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews.

- World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of an active pharmaceutical ingredient for the purpose of classification according to the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019.

- Barrett, J. A., Yang, W., & Patros, K. (2022). Discovery solubility measurement and assessment of small molecules with drug development in mind. Drug Discovery Today.

- Yalkowsky, S. H., & Banerjee, S. (2021). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Journal of Pharmaceutical Sciences.

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. bmglabtech.com [bmglabtech.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chempanda.com [chempanda.com]

- 7. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 8. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.chemaxon.com [docs.chemaxon.com]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. who.int [who.int]

A Technical Guide to the Spectral Analysis of 5-Bromo-2-morpholinopyridin-3-amine

<

Abstract: This technical guide provides a comprehensive analytical framework for the structural elucidation of 5-Bromo-2-morpholinopyridin-3-amine, a substituted pyridinamine of interest in medicinal chemistry and materials science. In the absence of previously published spectral data, this document serves as a predictive and instructional manual for researchers. It outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on first principles and spectral databases of analogous structures. Furthermore, it details the rigorous experimental protocols required to acquire high-fidelity data and provides in-depth interpretation strategies to ensure unambiguous structural confirmation. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently synthesize and characterize this and similar novel chemical entities.

Introduction: The Imperative for Rigorous Structural Verification

The synthesis of novel chemical entities is the cornerstone of innovation in drug discovery and materials science. 5-Bromo-2-morpholinopyridin-3-amine represents a unique scaffold, combining the electronic properties of a bromo-substituted aminopyridine with the conformational aspects of a morpholine ring. The precise arrangement of these functionalities dictates the molecule's steric and electronic profile, which in turn governs its biological activity and material properties.

Therefore, unambiguous structural verification is not merely a procedural step but a foundational requirement for meaningful downstream research. The confluence of NMR, IR, and MS provides a multi-faceted and self-validating approach to confirming molecular identity. This guide will deconstruct the predicted spectral signature of the target molecule and establish a robust protocol for its empirical validation.

Molecular Structure and Predicted Spectral Features

A thorough analysis of the molecular structure is paramount for predicting its spectral characteristics. The key features of 5-Bromo-2-morpholinopyridin-3-amine are:

-

A trisubstituted pyridine ring: This aromatic core is electron-rich due to the amine and morpholine substituents, with expected influences on the chemical shifts of ring protons and carbons.

-

A primary aromatic amine (-NH₂): This group will exhibit characteristic stretching and bending vibrations in the IR spectrum.

-

A morpholine ring: This saturated heterocycle will show characteristic C-H and C-O stretches. Its protons will appear in the aliphatic region of the ¹H NMR spectrum.

-

A bromine substituent: This heavy halogen will induce a predictable isotopic pattern in the mass spectrum, serving as a key diagnostic marker.

The interplay of these groups determines the molecule's unique spectral fingerprint.

Caption: Molecular structure of 5-Bromo-2-morpholinopyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the morpholine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.2 | Doublet (d) | 1H | H-6 (Pyridine) | Deshielded by the adjacent electronegative ring nitrogen and influenced by the ortho-bromo substituent. |

| ~7.3 - 7.5 | Doublet (d) | 1H | H-4 (Pyridine) | Influenced by the adjacent amine and bromo groups. Coupling to H-6 would result in a small J-value. |

| ~4.0 - 4.5 | Broad Singlet | 2H | -NH₂ (Amine) | Chemical shift can vary with concentration and solvent. Broadness is due to quadrupole moment of nitrogen and potential exchange. |

| ~3.8 - 4.0 | Triplet (t) | 4H | -O-CH₂- (Morpholine) | Protons adjacent to the electronegative oxygen atom are deshielded. Appears as a triplet due to coupling with adjacent -N-CH₂- protons. |

| ~3.1 - 3.3 | Triplet (t) | 4H | -N-CH₂- (Morpholine) | Protons adjacent to the nitrogen atom. Appears as a triplet due to coupling with adjacent -O-CH₂- protons. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 160 | C2 (Pyridine) | Carbon directly attached to two nitrogen atoms (ring N and morpholine N), leading to significant deshielding. |

| ~145 - 150 | C6 (Pyridine) | Aromatic carbon adjacent to the ring nitrogen. |

| ~140 - 145 | C4 (Pyridine) | Aromatic carbon influenced by the adjacent amine and bromo groups. |

| ~120 - 125 | C3 (Pyridine) | Carbon bearing the amine group. |

| ~105 - 110 | C5 (Pyridine) | Carbon attached to bromine; its shift is significantly influenced by the heavy atom effect. |

| ~66 - 68 | -O-CH₂- (Morpholine) | Aliphatic carbon adjacent to oxygen, resulting in a downfield shift compared to a standard alkane. |

| ~45 - 50 | -N-CH₂- (Morpholine) | Aliphatic carbon adjacent to nitrogen. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR (Optional but Recommended): To confirm assignments, acquire 2D spectra such as COSY (to establish H-H correlations) and HSQC (to correlate directly bonded C-H pairs).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| 3450 - 3300 | Medium | N-H Stretch (Primary Amine) | Aromatic primary amines typically show two bands in this region (asymmetric and symmetric stretching).[1][2][3] |

| 3100 - 3000 | Weak | Aromatic C-H Stretch | Characteristic of C-H bonds on the pyridine ring.[4] |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch | From the CH₂ groups of the morpholine ring.[2] |

| 1620 - 1580 | Strong | N-H Bend (Primary Amine) | This bending vibration is characteristic of primary amines.[1] |

| 1580 - 1450 | Medium | C=C and C=N Ring Stretch | Vibrations from the aromatic pyridine ring. |

| 1335 - 1250 | Strong | Aromatic C-N Stretch | Stretching of the bond between the pyridine ring and the amine/morpholine nitrogens.[1] |

| 1120 - 1100 | Strong | C-O-C Stretch (Ether) | Characteristic asymmetric stretch for the ether linkage in the morpholine ring. |

| ~1000 | Medium | C-Br Stretch | The position can vary, but this is a typical region for aryl bromides. |

Experimental Protocol for IR Data Acquisition

-

Technique: The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first, which will be automatically subtracted from the sample spectrum.

-

Data Processing: Label the significant peaks with their frequencies in cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of the elemental composition.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the presence of bromine, a characteristic M⁺ and M+2 isotopic pattern will be observed with nearly equal intensity (¹⁹Br:⁸¹Br ratio is ~1:1).[5]

-

m/z for C₁₁H₁₃⁷⁹BrN₄O ≈ 296.03

-

m/z for C₁₁H₁₃⁸¹BrN₄O ≈ 298.03

-

-

Key Fragmentation Pathways: Fragmentation is expected to occur via several pathways, providing structural clues.

-

Loss of Bromine: A significant fragment corresponding to the loss of a bromine radical (·Br) is expected. [M - Br]⁺.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the morpholine nitrogen is a common pathway for amines.[6]

-

Pyridine Ring Fission: Cleavage of the pyridine ring can lead to smaller charged fragments.

-

Caption: Predicted major fragmentation pathways for 5-Bromo-2-morpholinopyridin-3-amine in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is suitable for obtaining the protonated molecular ion [M+H]⁺, which will also show the characteristic bromine isotopic pattern at m/z ≈ 297/299. Electron Ionization (EI) is better for observing fragmentation patterns.

-

Sample Introduction: For ESI, dissolve the sample in a suitable solvent like methanol or acetonitrile and introduce it via direct infusion or through an LC system. For EI, a direct insertion probe can be used for solid samples.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental formula.

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions and correlate them with the parent structure.

Integrated Strategy for Structural Elucidation

The true power of spectroscopic analysis lies in the integration of data from all three techniques. The following workflow provides a self-validating system for structural confirmation.

Caption: Integrated workflow for the structural elucidation of novel compounds.

Conclusion

The structural characterization of a novel molecule like 5-Bromo-2-morpholinopyridin-3-amine requires a meticulous and multi-pronged analytical approach. By predicting the spectral outcomes for NMR, IR, and MS, and adhering to rigorous experimental protocols, researchers can generate a comprehensive and self-validating data package. This guide provides the theoretical framework and practical steps to achieve an unambiguous structural assignment, ensuring the scientific integrity of subsequent research and development efforts. The correlation of the empirical data with the predictions laid out in this document will provide the highest level of confidence in the molecular structure.

References

-

Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters. Available at: [Link]

-

University of Wisconsin-Madison (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry. Available at: [Link]

-

NIST (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook. Available at: [Link]

-

PubMed (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi. Available at: [Link]

-

Chemistry LibreTexts (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Save My Exams (2024). Mass Spectrometry (MS) Fragmentation Patterns (HL). DP IB Chemistry: Revision Note. Available at: [Link]

-

OpenStax (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Available at: [Link]

-

ResearchGate (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Available at: [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Illinois State University (2015). Infrared Spectroscopy. Department of Chemistry. Available at: [Link]

-

Reich, H. (n.d.). NMR notes. University of Wisconsin-Madison. Available at: [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. savemyexams.com [savemyexams.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Predicted Biological Activity of 5-Bromo-2-morpholinopyridin-3-amine: A Kinase Inhibitor Candidate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel small molecule, 5-Bromo-2-morpholinopyridin-3-amine. While direct experimental data on this compound is not yet publicly available, its structural features, particularly the presence of a morpholinopyridine scaffold, strongly suggest its potential as a kinase inhibitor. This document synthesizes evidence from structurally analogous compounds to propose a primary mechanism of action targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[1][2][3] We present a hypothesized mechanism of action, a plausible synthetic route, and a detailed set of experimental protocols to rigorously evaluate its biological activity. This guide is intended to serve as a foundational resource for researchers initiating an investigation into this promising compound.

Introduction: The Rationale for Investigating 5-Bromo-2-morpholinopyridin-3-amine

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, especially in oncology.[4] The functionalization of this core with specific pharmacophores can impart high potency and selectivity for various biological targets. The compound 5-Bromo-2-morpholinopyridin-3-amine incorporates two key features that suggest a strong potential for biological activity: the brominated pyridine ring and a morpholine moiety.

The morpholine group is a common feature in a multitude of kinase inhibitors, including those targeting the PI3K/mTOR pathway.[5][6] The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket, anchoring the inhibitor and contributing significantly to its binding affinity.[6] The bromination of the pyridine ring provides a site for potential further chemical modification and can influence the compound's pharmacokinetic properties.

Given the prevalence of the morpholinopyridine scaffold in known kinase inhibitors, we hypothesize that 5-Bromo-2-morpholinopyridin-3-amine is a candidate kinase inhibitor, with a likely mode of action involving the PI3K/Akt/mTOR pathway.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, which leads to the recruitment and activation of PI3K.

PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of substrates, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[1]

We postulate that 5-Bromo-2-morpholinopyridin-3-amine functions as an ATP-competitive inhibitor of one or more kinases within this pathway, likely a PI3K isoform or mTOR itself. The morpholine moiety is predicted to occupy the ATP-binding site, with the pyridine core providing a scaffold for further interactions.

Signaling Pathway Diagram

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Proposed Synthesis of 5-Bromo-2-morpholinopyridin-3-amine

While a specific synthetic route for 5-Bromo-2-morpholinopyridin-3-amine has not been detailed in the literature, a plausible approach can be derived from general methods for the synthesis of 2-aminopyridine derivatives.[7][8][9][10][11] A potential synthetic pathway is outlined below:

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 5-Bromo-2-morpholinopyridin-3-amine.

Experimental Protocols for Biological Evaluation

To rigorously test the hypothesis that 5-Bromo-2-morpholinopyridin-3-amine is a PI3K/Akt/mTOR pathway inhibitor, a series of in vitro and cell-based assays should be performed.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of PI3K isoforms and mTOR.

Methodology:

-

Reagents and Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase.

-

ATP and kinase-specific substrate (e.g., PIP2 for PI3K).

-

ADP-Glo™ Kinase Assay (Promega) or similar technology to quantify kinase activity.

-

5-Bromo-2-morpholinopyridin-3-amine dissolved in DMSO.

-

Appropriate kinase assay buffer.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for the recommended time.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

-

Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of the compound on the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway in a cellular context.

Methodology:

-

Cell Culture:

-

Use a cancer cell line with a known activated PI3K pathway (e.g., MCF-7, PC-3).

-

Culture cells to 70-80% confluency.

-

-

Treatment:

-

Treat cells with varying concentrations of 5-Bromo-2-morpholinopyridin-3-amine for a specified time (e.g., 2, 6, 24 hours).

-

Include a vehicle control (DMSO) and a positive control (a known PI3K/mTOR inhibitor).

-

-

Protein Extraction and Quantification:

-

Lyse the cells and extract total protein.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-Akt (Ser473), total Akt, p-S6K, total S6K, and a loading control (e.g., GAPDH).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using a chemiluminescence detection system.

-

Cell Viability Assay

Objective: To determine the effect of the compound on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density.

-

Allow cells to adhere overnight.

-

-

Treatment:

-

Treat cells with a serial dilution of 5-Bromo-2-morpholinopyridin-3-amine.

-

Incubate for 72 hours.

-

-

Viability Measurement:

-

Use a commercially available assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay.

-

Measure the signal according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) value.

-

Data Presentation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Kinase Inhibition Profile

| Kinase Target | IC50 (nM) |

| PI3Kα | Data |

| PI3Kβ | Data |

| PI3Kγ | Data |

| PI3Kδ | Data |

| mTOR | Data |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | PI3K Pathway Status | GI50 (µM) |

| MCF-7 | PIK3CA mutant | Data |

| PC-3 | PTEN null | Data |

| A549 | Wild-type | Data |

Conclusion

While further experimental validation is required, the structural characteristics of 5-Bromo-2-morpholinopyridin-3-amine provide a strong rationale for its investigation as a novel kinase inhibitor targeting the PI3K/Akt/mTOR pathway. The proposed synthetic route and experimental protocols outlined in this guide offer a clear path forward for elucidating its biological activity and therapeutic potential. The insights gained from these studies will be crucial in determining the future development of this promising compound.

References

-

Martini M, De Santis MC, Braccini L, Gulluni F, Hirsch E. PI3K/AKT/mTOR signaling in cancer and cross-talk with the hypoxic microenvironment. Semin Cancer Biol. 2014;25:29-37.

-

Yang J, Nie J, Ma X, Wei Y, Peng Y, Wei X. Targeting PI3K in Cancer: Mechanisms and Advances in Clinical Trials. Mol Cancer. 2019;18(1):26.

-

MyCancerGenome. PI3K/AKT1/MTOR.

-

Janku F, Yap TA, Meric-Bernstam F. Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opin Ther Targets. 2018;22(1):55-71.

-

Engelman JA. Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nat Rev Cancer. 2009;9(8):550-562.

-

El-Sayed MA-A, Abdel-Aziz M, Abdel-Gawad SM, et al. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. 2022;27(19):6683.

-

Taylor RD, MacCoss M, Lawson AD. Rings in drugs. J Med Chem. 2014;57(14):5845-5859.

-

Bohnacker T, Wymann MP. Targeting phosphoinositide 3-kinase in cancer: a closer look at the role of the p110β and p110δ isoforms. Br J Cancer. 2015;112(11):1753-1760.

-

Gao Y, Davies SP, Augustin M, et al. A broad activity screen in support of a human kinome project. Biochem J. 2008;411(Pt 2):249-260.

-

Sutherlin DP, Bao L, Berry L, et al. Discovery of a potent, selective, and orally available class I phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) kinase inhibitor (GDC-0980) for the treatment of cancer. J Med Chem. 2011;54(21):7564-7577.

-

Hayakawa M, Kawaguchi K, Kaizawa H, et al. Synthesis and biological evaluation of 4-morpholino-2-phenyl-quinazolines and related derivatives as novel PI3K inhibitors. Bioorg Med Chem. 2007;15(17):5837-5844.

-

Aly RM, Serya RAT, El-Motwally AM, Al-Ansary GH, Abou El Ella DA. Quinoline-based small molecules as effective protein kinases inhibitors (Review). J Am Sci. 2016;12(5):13-24.

-

ResearchGate. Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a.

-

Google Patents. CN102276526B - Synthesis method of 2-amino pyridine compounds.

-

Askar FW, Abood NK, Jinzeel NA. Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi National Journal of Chemistry. 2013;52:453-465.

Sources

- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Research Applications of 5-Bromo-2-morpholinopyridin-3-amine

Preamble: The Rationale for Investigation

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. The compound 5-Bromo-2-morpholinopyridin-3-amine represents a confluence of two privileged structural motifs: the aminopyridine core and the morpholine substituent. While direct biological data for this specific molecule is not extensively documented in publicly available literature, a comprehensive analysis of structurally analogous compounds provides a compelling rationale for its investigation as a potential kinase inhibitor. This guide will, therefore, extrapolate from the established bioactivity of related structures to propose a focused research and development workflow for 5-Bromo-2-morpholinopyridin-3-amine, with a primary emphasis on its potential as an anticancer agent.

The aminopyridine scaffold is a cornerstone in the design of kinase inhibitors, with numerous derivatives demonstrating potent and selective activity against a range of oncologically relevant kinases.[1][2][3] The nitrogen atoms within the pyridine ring serve as crucial hydrogen bond acceptors, mimicking the hinge-binding interactions of ATP in the kinase active site.[1] Concurrently, the morpholine moiety is widely recognized for its ability to enhance the physicochemical and pharmacokinetic properties of drug candidates.[4] Its incorporation can improve aqueous solubility, metabolic stability, and overall drug-like characteristics, making it a favored substituent in modern drug design.[4]

This guide is structured to provide researchers and drug development professionals with a comprehensive, albeit prospective, overview of the research potential of 5-Bromo-2-morpholinopyridin-3-amine. We will delve into a proposed synthetic route, hypothesize its engagement with key oncogenic signaling pathways, and provide detailed, actionable protocols for its biological evaluation.

Section 1: Proposed Synthesis of 5-Bromo-2-morpholinopyridin-3-amine

The synthesis of 5-Bromo-2-morpholinopyridin-3-amine can be approached through a multi-step process, leveraging established methodologies for the functionalization of pyridine rings. A plausible synthetic pathway is outlined below, commencing from commercially available starting materials.

Caption: Proposed synthetic workflow for 5-Bromo-2-morpholinopyridin-3-amine.

Detailed Protocol:

-

Step 1: Nitration of 2-Amino-5-bromopyridine.

-

To a solution of 2-Amino-5-bromopyridine in concentrated sulfuric acid, cooled to 0°C, add fuming nitric acid dropwise while maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 5-Bromo-3-nitro-2-aminopyridine.

-

-

Step 2: Fluorination of 5-Bromo-3-nitro-2-aminopyridine.

-

In a suitable inert solvent such as anhydrous acetonitrile, treat 5-Bromo-3-nitro-2-aminopyridine with a fluorinating agent (e.g., Selectfluor®) at room temperature.

-

Monitor the reaction by TLC until completion.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-Bromo-2-fluoro-3-nitropyridine.

-

-

Step 3: Reduction of the Nitro Group.

-

Dissolve 5-Bromo-2-fluoro-3-nitropyridine in ethanol and add a reducing agent such as iron powder or tin(II) chloride.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, filter the hot solution to remove the metal salts and concentrate the filtrate.

-

Purify the residue by column chromatography to yield 5-Bromo-2-fluoropyridin-3-amine.

-

-

Step 4: Nucleophilic Aromatic Substitution with Morpholine.

-

In a sealed vessel, combine 5-Bromo-2-fluoropyridin-3-amine, morpholine, and a suitable base such as potassium carbonate in a polar aprotic solvent like DMSO.

-